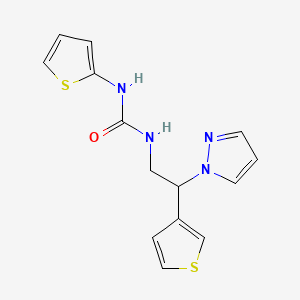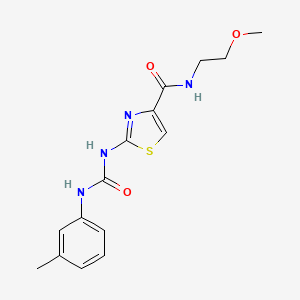
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTU-4, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent for various diseases. MTU-4 is a thiazole-based compound that has shown promising results in preclinical studies as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In
科学的研究の応用
Synthesis and Biological Applications
Thiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic agents, and inhibitors of cyclooxygenase enzymes. For instance, novel heterocyclic compounds derived from visnagenone and khellinone have shown significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Research has also explored the use of thiazole derivatives as corrosion inhibitors. The study of thiazole derivatives in corrosion monitoring of mild steel in sulphuric acid solutions demonstrated that these compounds can effectively protect steel surfaces from corrosion, highlighting their potential application in industrial settings (Khaled & Amin, 2009).
Antimicrobial and Anticancer Properties
Further studies have indicated the antimicrobial and anticancer potential of thiazole derivatives. A series of 3,5-bis(indolyl)-1,2,4-thiadiazoles, for example, were synthesized and demonstrated potent cytotoxicity against selected human cancer cell lines, highlighting the anticancer potential of thiazole-based compounds (Kumar et al., 2011). Additionally, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed significant antimicrobial activities, suggesting their utility in combating microbial infections (Noolvi, Patel, Kamboj, & Cameotra, 2016).
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-4-3-5-11(8-10)17-14(21)19-15-18-12(9-23-15)13(20)16-6-7-22-2/h3-5,8-9H,6-7H2,1-2H3,(H,16,20)(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZNECOGHXWLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

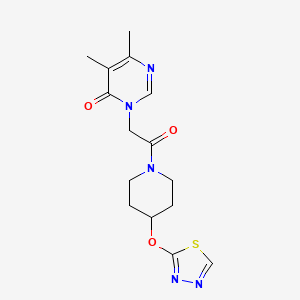
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)
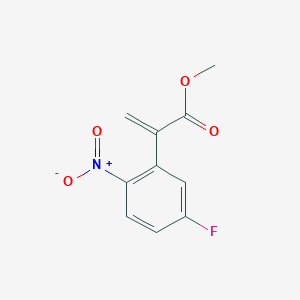
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)
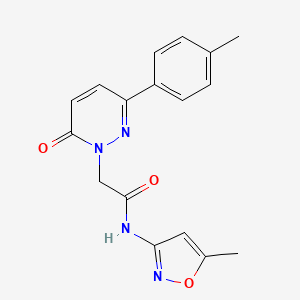
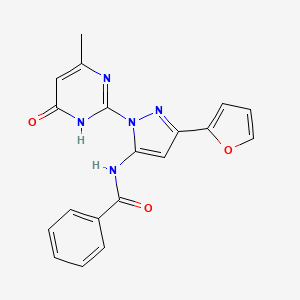
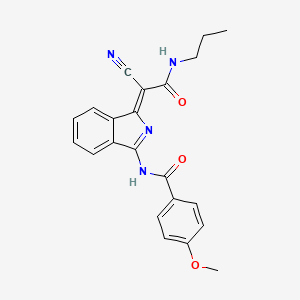
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)
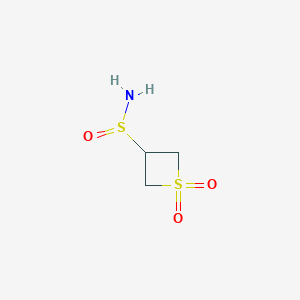
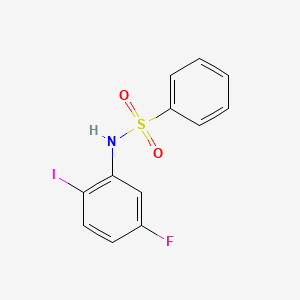
![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)
